Exceptional Diastereoselectivity in Mukaiyama Aldol Reactions
In Mukaiyama crossed-aldol-type reactions using BF3·Et2O as catalyst, tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate achieves a diastereomeric ratio (dr) of 19:1 when reacted with acetaldehyde, favoring the (1'R,2R)-hydroxyethyl configuration . In contrast, unsubstituted hydroxypyrrole scaffolds or ethyl ester analogs (e.g., ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, CAS 3988-84-9) under comparable conditions yield substantially lower diastereoselectivity, typically ranging from 3:1 to 8:1, due to reduced steric bulk at the carbamate group [1].
| Evidence Dimension | Diastereoselectivity in Mukaiyama aldol reaction |
|---|---|
| Target Compound Data | dr 19:1 |
| Comparator Or Baseline | Ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS 3988-84-9): dr typically 3:1 to 8:1 |
| Quantified Difference | ≥2.4-fold improvement in dr |
| Conditions | BF3·Et2O catalyst, acetaldehyde as electrophile, room temperature |
Why This Matters
Superior diastereoselectivity reduces purification burden and improves overall yield of stereochemically pure intermediates in multi-step asymmetric syntheses.
- [1] Acta Crystallographica Section C. (2009). 5-Hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: diastereoselectivity of the Mukaiyama crossed-aldol-type reaction. C65, o180-o184. View Source
